Cas no 312611-90-8 (5-[(morpholin-4-yl)methyl]quinolin-8-ol)
![5-[(morpholin-4-yl)methyl]quinolin-8-ol structure](https://ja.kuujia.com/scimg/cas/312611-90-8x500.png)
5-[(morpholin-4-yl)methyl]quinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 5-(Morpholinomethyl)quinolin-8-ol
- 5-(MORPHOLIN-4-YLMETHYL)QUINOLIN-8-OL
- 5-(4-morpholinylmethyl)-8-quinolinol(SALTDATA: FREE)
- AC1LLTWF
- AC1Q78V6
- CTK4G6674
- IFLab1_000842
- Oprea1_342331
- ST075903
- SureCN5594626
- 5-[(morpholin-4-yl)methyl]quinolin-8-ol
- 5-(morpholin-4-ylmethyl)quinolin-8-ol, AldrichCPR
- G30437
- 5-(MORPHOLINOMETHYL)-8-QUINOLINOL
- AKOS000270795
- 5-(4-morpholinylmethyl)-8-quinolinol
- JM3
- SCHEMBL5594626
- ET-0007
- EN300-62352
- SR-01000364624-1
- J-018307
- DB-349641
- CS-0253042
- 312611-90-8
- MFCD00732062
- SR-01000364624
- AKUILKRKGZEPQD-UHFFFAOYSA-N
- DTXSID70360209
- CHEMBL5194581
- STL303853
- Z44101849
- 5-morpholinomethyl-8-hydroxyquinoline
- SDCCGSBI-0660706.P001
-
- MDL: MFCD00732062
- インチ: InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2
- InChIKey: AKUILKRKGZEPQD-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=CC=C2CN3CCOCC3)O)N=C1
計算された属性
- せいみつぶんしりょう: 244.12100
- どういたいしつりょう: 244.121178g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 45.59000
- LogP: 1.71050
5-[(morpholin-4-yl)methyl]quinolin-8-ol セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
5-[(morpholin-4-yl)methyl]quinolin-8-ol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-[(morpholin-4-yl)methyl]quinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62352-0.25g |
5-[(morpholin-4-yl)methyl]quinolin-8-ol |
312611-90-8 | 95% | 0.25g |
$64.0 | 2023-02-13 | |
Enamine | EN300-62352-0.1g |
5-[(morpholin-4-yl)methyl]quinolin-8-ol |
312611-90-8 | 95% | 0.1g |
$45.0 | 2023-02-13 | |
TRC | B499853-100mg |
5-(Morpholin-4-ylmethyl)quinolin-8-ol |
312611-90-8 | 100mg |
$ 100.00 | 2023-09-08 | ||
Enamine | EN300-62352-5.0g |
5-[(morpholin-4-yl)methyl]quinolin-8-ol |
312611-90-8 | 95% | 5.0g |
$533.0 | 2023-02-13 | |
abcr | AB221606-250 mg |
5-(4-Morpholinylmethyl)-8-quinolinol; 95% |
312611-90-8 | 250MG |
€159.10 | 2023-01-26 | ||
Enamine | EN300-62352-10.0g |
5-[(morpholin-4-yl)methyl]quinolin-8-ol |
312611-90-8 | 95% | 10.0g |
$1039.0 | 2023-02-13 | |
Ambeed | A125632-1g |
5-(Morpholinomethyl)quinolin-8-ol |
312611-90-8 | 98+% | 1g |
$97.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323712-50mg |
5-(Morpholin-4-ylmethyl)quinolin-8-ol |
312611-90-8 | 98+% | 50mg |
¥702.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323712-100mg |
5-(Morpholin-4-ylmethyl)quinolin-8-ol |
312611-90-8 | 98+% | 100mg |
¥1128.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323712-10g |
5-(Morpholin-4-ylmethyl)quinolin-8-ol |
312611-90-8 | 98+% | 10g |
¥24307.00 | 2024-08-02 |
5-[(morpholin-4-yl)methyl]quinolin-8-ol 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
5-[(morpholin-4-yl)methyl]quinolin-8-olに関する追加情報
Research Brief on 5-[(morpholin-4-yl)methyl]quinolin-8-ol (CAS: 312611-90-8): Recent Advances and Applications
The compound 5-[(morpholin-4-yl)methyl]quinolin-8-ol (CAS: 312611-90-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in targeting protein-protein interactions and modulating enzymatic activity. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and emerging applications in disease treatment.
Recent investigations into 5-[(morpholin-4-yl)methyl]quinolin-8-ol have focused on its ability to interact with key biological targets, such as kinases and G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on specific kinase pathways implicated in cancer progression. The compound's morpholine moiety enhances its solubility and bioavailability, while the quinolin-8-ol core contributes to its binding affinity. These structural attributes make it a promising candidate for further optimization in drug discovery programs.
In addition to its kinase inhibitory properties, 5-[(morpholin-4-yl)methyl]quinolin-8-ol has shown potential as an anti-inflammatory agent. A preclinical study conducted in 2024 revealed its ability to suppress pro-inflammatory cytokines by modulating the NF-κB signaling pathway. The compound's dual functionality—targeting both kinases and inflammatory mediators—positions it as a multifunctional therapeutic agent. Researchers are now exploring its application in complex diseases such as rheumatoid arthritis and neurodegenerative disorders, where inflammation and aberrant kinase activity often coexist.
The synthetic accessibility of 5-[(morpholin-4-yl)methyl]quinolin-8-ol has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development, which improves yield and reduces the use of hazardous reagents. This advancement is critical for enabling large-scale production and facilitating further pharmacological evaluations. Moreover, structure-activity relationship (SAR) studies have identified key modifications that enhance its potency and selectivity, paving the way for next-generation derivatives.
Despite its promising profile, challenges remain in the clinical translation of 5-[(morpholin-4-yl)methyl]quinolin-8-ol. Pharmacokinetic studies indicate the need for further optimization to address issues such as metabolic stability and tissue distribution. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles, with several derivatives currently in preclinical development. The compound's versatility and broad applicability underscore its potential to impact multiple therapeutic areas.
In conclusion, 5-[(morpholin-4-yl)methyl]quinolin-8-ol (CAS: 312611-90-8) represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with its diverse biological activities, makes it a valuable tool for probing disease mechanisms and developing novel therapeutics. Continued research into its mechanisms, optimized derivatives, and clinical potential will undoubtedly yield further insights and opportunities in the chemical biology and pharmaceutical fields.
312611-90-8 (5-[(morpholin-4-yl)methyl]quinolin-8-ol) 関連製品
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)
- 41658-60-0(H-His-Asp-Oh)
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 1251709-07-5(N-cyclopentyl-1-7-(2-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide)
- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)
- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)
- 1322265-11-1((2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine)
- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)




